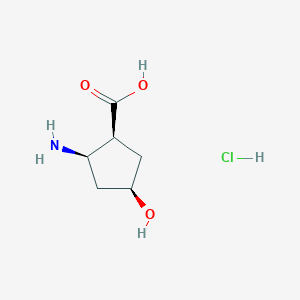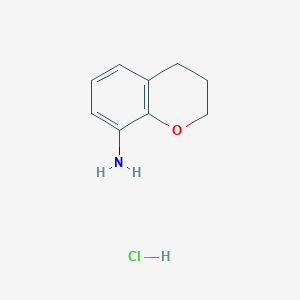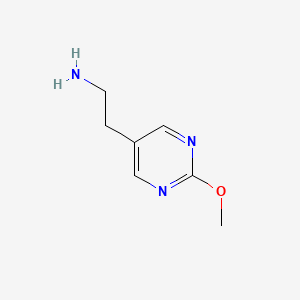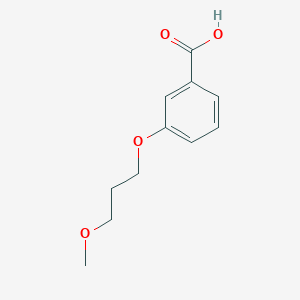
8-Bromoquinoxaline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoquinoxaline-5-carbaldehyde is a chemical compound with the CAS Number: 2101944-50-5 . It has a molecular weight of 237.06 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H5BrN2O/c10-7-2-1-6 (5-13)8-9 (7)12-4-3-11-8/h1-5H .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2O/c10-7-2-1-6 (5-13)8-9 (7)12-4-3-11-8/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to tan solid . It should be stored at +4°C . .科学的研究の応用
Synthesis and Catalytic Applications
Research has demonstrated innovative routes for synthesizing isoquinolines and other heterocyclic compounds using bromoquinoline derivatives. For example, Cho and Patel (2006) reported a new route for isoquinolines catalyzed by palladium, highlighting the potential of bromoquinoline derivatives in facilitating the synthesis of complex organic structures through catalytic systems (Cho & Patel, 2006).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant properties of bromoquinoline derivatives. Sangani et al. (2013) synthesized 4H-chromene derivatives bearing 2-aryloxyquinoline nucleus and assessed their antimicrobial activity, finding that these compounds were active against various bacterial and fungal strains (Sangani et al., 2013). Additionally, Rbaa et al. (2020) synthesized novel 8-Hydroxyquinoline derivatives and evaluated them as effective acid corrosion inhibitors for mild steel, highlighting their potential in materials science (Rbaa et al., 2020).
Photochemistry and Photolabile Protecting Groups
The application of brominated quinolines in photochemistry, particularly as photolabile protecting groups, has been demonstrated. Fedoryak and Dore (2002) synthesized a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), showing its effectiveness in single and multiphoton-induced photolysis, which could be beneficial for controlled release in biological applications (Fedoryak & Dore, 2002).
Electrochemical and Spectroscopic Characterization
Wantulok et al. (2020) presented a new approach to synthesizing quinolinecarbaldehydes, including electrochemical and spectroscopic characterization of the compounds. Their research offers insights into the chemical behavior and properties of these compounds, which could inform their use in various scientific applications (Wantulok et al., 2020).
Safety and Hazards
The safety information for 8-Bromoquinoxaline-5-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
将来の方向性
While the future directions for this specific compound are not mentioned in the search results, the review on quinoxaline derivatives suggests that these compounds have a wide range of potential applications in drug discovery . This could suggest that 8-Bromoquinoxaline-5-carbaldehyde may also have potential uses in this area.
特性
IUPAC Name |
8-bromoquinoxaline-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSZOHAKJGMUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)

![3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2667946.png)
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)
![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)

![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)